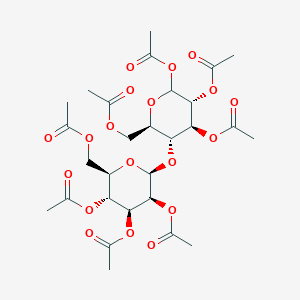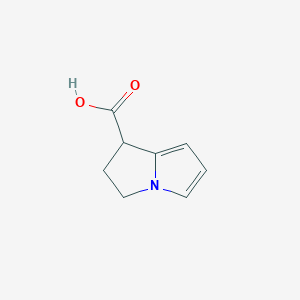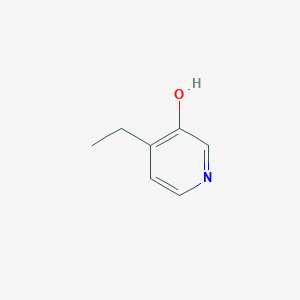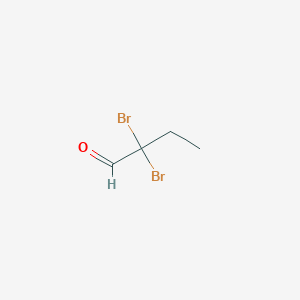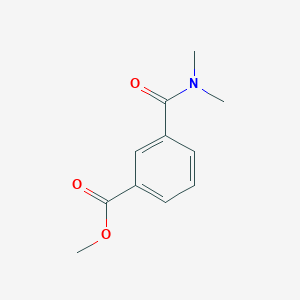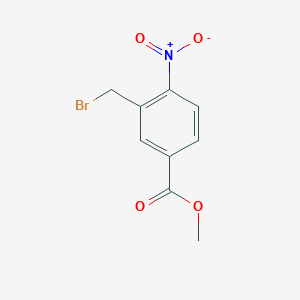
Methyl 3-bromomethyl-4-nitrobenzoate
Descripción general
Descripción
“Methyl 3-bromomethyl-4-nitrobenzoate” is a chemical compound . It is related to “methyl 4-(bromomethyl)-3-nitrobenzoate” and “methyl 4-bromobenzoate” which are almost planar . It is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of “Methyl 3-bromomethyl-4-nitrobenzoate” could involve nitration, conversion of the nitro group to an amine, and bromination . The nitration of methyl benzoate is an example of electrophilic substitution .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromomethyl-4-nitrobenzoate” can be represented by the InChI code:1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 . The molecular formula is C9H8BrNO4 . Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-bromomethyl-4-nitrobenzoate” could include nitration, conversion of the nitro group to an amine, and bromination . The nitration of methyl benzoate is an example of electrophilic substitution .Physical And Chemical Properties Analysis
“Methyl 3-bromomethyl-4-nitrobenzoate” is a pale-yellow to yellow-brown liquid to sticky oil to semi-solid . The compound “Methyl 4-bromo-3-nitrobenzoate” has a density of1.7±0.1 g/cm3, boiling point of 320.9±22.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Derivatives
- Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate is used as a reactant in the synthesis of various derivatives, such as 4-bromomethyl-3-nitrobenzoic acid succinimide ester, 4-((2-(hydroxymethyl)phenyl amino)methyl)-3-nitrobenzoic acid, and 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid .
Application 2: Nonlinear Optical (NLO) Devices
- Summary of the Application: A study reported the use of a compound similar to Methyl 3-bromomethyl-4-nitrobenzoate (brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate) in the development of high-power laser, ultrahigh cooling, sensor, and detector applications .
- Methods of Application: The compound was grown as a single crystal by solvent evaporation method. Various analyses were conducted to study its structural, optical, and electrical properties .
- Results or Outcomes: The study found that the compound exhibited good nonlinear optical properties, making it a promising material for the mentioned applications. The second harmonic generation (SHG) efficiency of the crystal was found to be 5.11 times superior to that of potassium dihydrogen phosphate (KDP) .
Application 3: Organic Synthesis Intermediate
- Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate can be used as an organic synthesis intermediate and a raw material for pharmaceutical chemical synthesis .
Application 4: Synthesis of Drug Molecule Lenalidomide
- Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate is a crucial synthesis intermediate for the drug molecule lenalidomide . Lenalidomide is an antineoplastic drug .
Application 5: Synthesis of 9-O-(4-carboxybenzyl)berberine
Safety And Hazards
“Methyl 3-bromomethyl-4-nitrobenzoate” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromomethyl-4-nitrobenzoate | |
CAS RN |
88071-90-3 | |
| Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


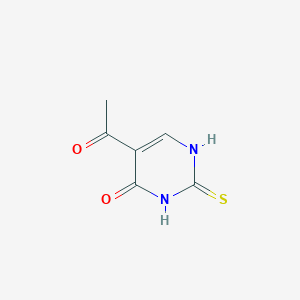
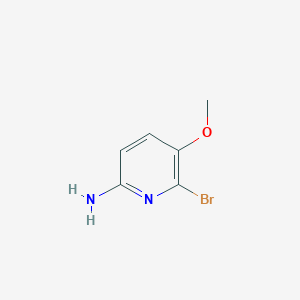
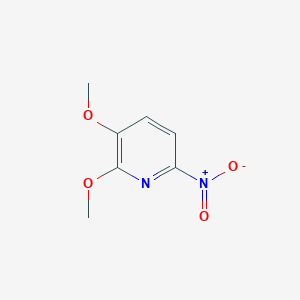

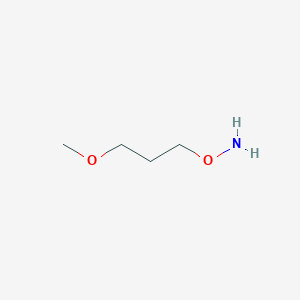
![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
